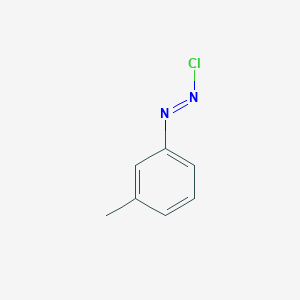
(E)-1-Chloro-2-(3-methylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Chloro-2-(3-methylphenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a chlorine atom and a methyl-substituted phenyl group attached to the diazene structure, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by a Sandmeyer reaction. The general steps are as follows:
Diazotization: Aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Chloro-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diazenes depending on the nucleophile used.
Scientific Research Applications
(E)-1-Chloro-2-(3-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-Chloro-2-(3-methylphenyl)diazene involves its interaction with various molecular targets. The nitrogen-nitrogen double bond can participate in electron transfer reactions, while the chlorine atom and methyl-substituted phenyl group can interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Chloro-2-(4-methylphenyl)diazene
- (E)-1-Chloro-2-(2-methylphenyl)diazene
- (E)-1-Bromo-2-(3-methylphenyl)diazene
Uniqueness
(E)-1-Chloro-2-(3-methylphenyl)diazene is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. The position of the methyl group on the phenyl ring and the presence of the chlorine atom contribute to its distinct chemical and physical properties.
Properties
CAS No. |
143222-74-6 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
chloro-(3-methylphenyl)diazene |
InChI |
InChI=1S/C7H7ClN2/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3 |
InChI Key |
NXLAQZJVKBZNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


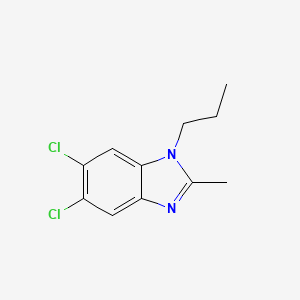
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
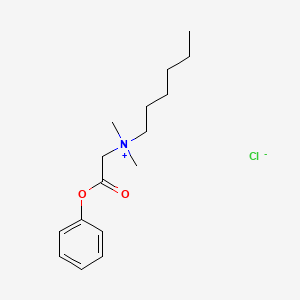

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
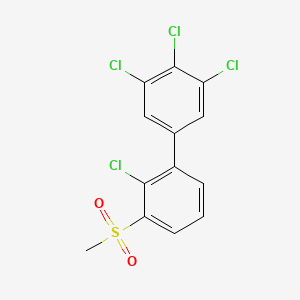

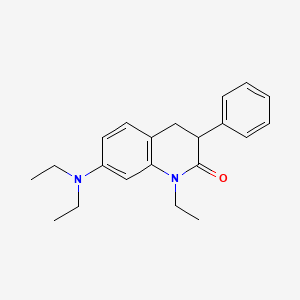
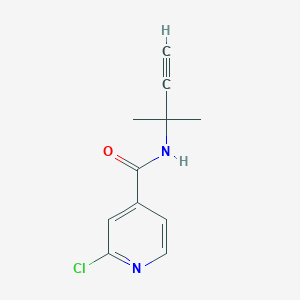
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
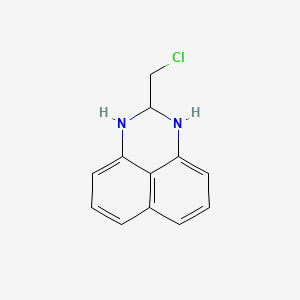
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)

